molecular formula C9H11ClFN B2776461 (S)-7-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride CAS No. 2061996-47-0

(S)-7-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride

Cat. No.: B2776461
CAS No.: 2061996-47-0
M. Wt: 187.64
InChI Key: GUYSNVAUQOXGKN-QRPNPIFTSA-N
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Description

(S)-7-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is a chemical compound with significant interest in various scientific fields This compound is characterized by the presence of a fluorine atom at the 7th position of the indene ring, which is a bicyclic structure consisting of fused benzene and cyclopentene rings

Preparation Methods

The synthesis of (S)-7-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride typically involves several steps:

    Starting Material: The synthesis begins with the preparation of the indene ring system.

    Fluorination: Introduction of the fluorine atom at the 7th position is achieved using fluorinating agents under controlled conditions.

    Resolution: The enantiomeric resolution to obtain the (S)-enantiomer is performed using chiral resolution techniques.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated and scalable processes.

Chemical Reactions Analysis

(S)-7-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups using appropriate reagents.

    Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free base form of the compound.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(S)-7-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Biological Studies: The compound is studied for its interactions with biological molecules and potential therapeutic effects.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Industrial Applications: The compound is used in the development of materials with specific chemical properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of (S)-7-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with enzymes and receptors, potentially modulating their activity. The amine group can form hydrogen bonds with biological molecules, influencing their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

(S)-7-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride can be compared with other similar compounds, such as:

    7-Fluoroindene: Lacks the amine group, making it less versatile in biological applications.

    2,3-Dihydro-1H-inden-1-amine: Lacks the fluorine atom, resulting in different chemical properties and reactivity.

    7-Fluoro-1H-indene: Similar structure but without the dihydro modification, affecting its stability and reactivity.

The uniqueness of this compound lies in its combination of fluorine and amine functionalities, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(1S)-7-fluoro-2,3-dihydro-1H-inden-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN.ClH/c10-7-3-1-2-6-4-5-8(11)9(6)7;/h1-3,8H,4-5,11H2;1H/t8-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUYSNVAUQOXGKN-QRPNPIFTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1N)C(=CC=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C([C@H]1N)C(=CC=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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